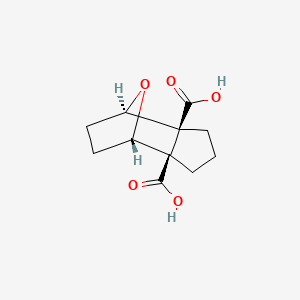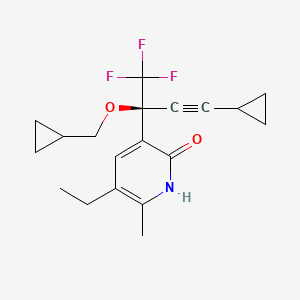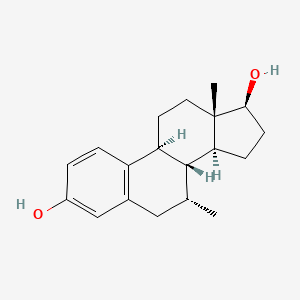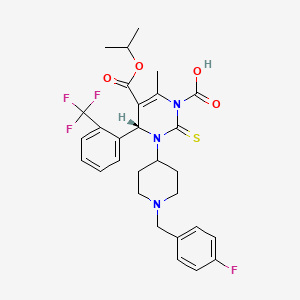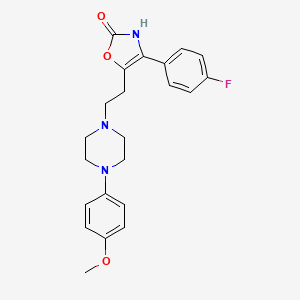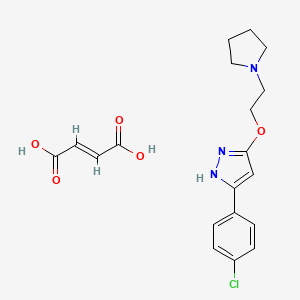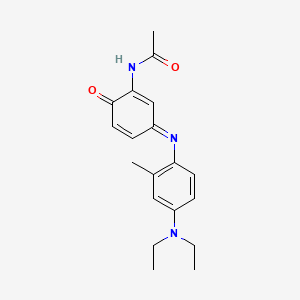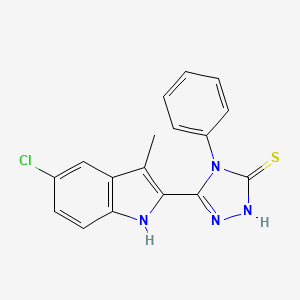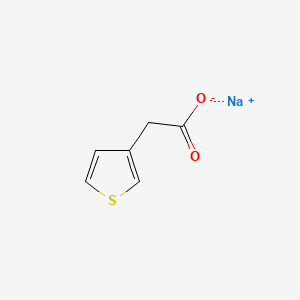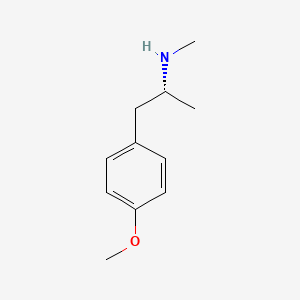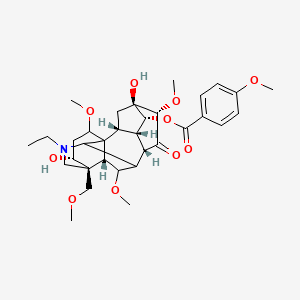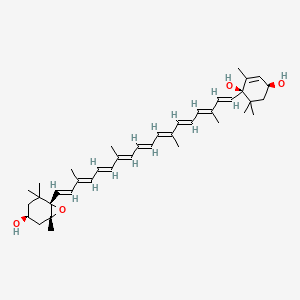
Salmoxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salmoxanthin is a carotenoid, specifically a xanthophyll, which is an oxygenated derivative of carotenes. Carotenoids are naturally occurring pigments found in plants, algae, and photosynthetic bacteria. This compound is known for its vibrant color and its role in the light-harvesting complexes of photosynthetic organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first total syntheses of salmoxanthin and its derivative, deepoxythis compound, were accomplished using a stereoselective Wittig reaction. This reaction involved a C15-tri-n-butylphosphonium salt bearing a 3,6-dihydroxy-ε-end group with the corresponding C25-apocarotenals. The 3,6-dihydroxy-ε-end moiety was constructed by chemo- and stereoselective reduction of the γ-hydroxy-α,β-cyclohexenone derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. given its classification as a carotenoid, it is likely that similar methods used for other carotenoids, such as extraction from natural sources or microbial fermentation, could be applied.
Chemical Reactions Analysis
Types of Reactions
Salmoxanthin, like other carotenoids, can undergo various chemical reactions, including:
Oxidation: Carotenoids are prone to oxidation, which can lead to the formation of epoxides, aldehydes, and other oxidative cleavage products.
Reduction: Reduction reactions can modify the double bonds in the carotenoid structure, potentially altering its color and biological activity.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or ozone, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of apocarotenals, while reduction can result in dihydro derivatives.
Scientific Research Applications
Salmoxanthin has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of carotenoids.
Biology: Investigated for its role in photosynthesis and its antioxidant properties.
Medicine: Explored for its potential health benefits, including its antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism by which salmoxanthin exerts its effects is primarily through its antioxidant activity. It can quench singlet oxygen and scavenge free radicals, thereby protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species and modulation of oxidative stress-related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Lutein: Another xanthophyll with similar antioxidant properties.
Zeaxanthin: A xanthophyll closely related to lutein, often found in the same natural sources.
Astaxanthin: A carotenoid with potent antioxidant activity, commonly found in marine organisms.
Uniqueness
Salmoxanthin is unique due to its specific structure and the presence of hydroxyl groups, which can influence its reactivity and biological activity. Its distinct stereochemistry also sets it apart from other carotenoids .
Properties
CAS No. |
75138-59-9 |
|---|---|
Molecular Formula |
C40H56O4 |
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(1R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39(43)33(5)25-34(41)26-36(39,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-40-37(8,9)27-35(42)28-38(40,10)44-40/h11-25,34-35,41-43H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,38-,39+,40+/m1/s1 |
InChI Key |
SVQBXFMDOMCWNO-ANLGSCMUSA-N |
Isomeric SMILES |
CC1=C[C@H](CC([C@@]1(/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)O)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1(C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


